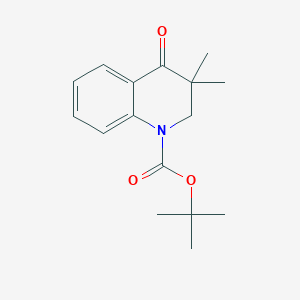

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinoline core. The tert-butyl ester group is then introduced via esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Functionalization via Amide Coupling

The compound serves as a precursor for amide derivatives through coupling reactions with amines. Polystyrene-supported HOBt (hydroxybenzotriazole) and PyBRoP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used :

- Example : Coupling with substituted amines (e.g., cyclopropylamine) under dry DMF (dimethylformamide) yields N-alkylated or N-aryl amides .

Hydrolysis and Ester Cleavage

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to generate carboxylic acids:

- Base Hydrolysis : Reflux with NaOH (1M) followed by HCl acidification liberates the free acid .

- Acid Hydrolysis : Trifluoroacetic acid (TFA) selectively cleaves the Boc (tert-butoxycarbonyl) group .

N-Alkylation and Acylation

The quinoline nitrogen undergoes N-alkylation or N-acylation to introduce diverse substituents:

- Alkylation : Sodium hydride (NaH) and alkyl halides (e.g., 1-bromopentane) in DMF yield N-alkylated derivatives .

- Acylation : Acetic anhydride or benzoyl chloride introduces acyl groups under anhydrous conditions .

Ring Modification and Isosteric Replacements

The 4-oxo-quinoline core is modified to explore bioisosteres, such as naphthyridines or cinnolines , via cyclization with titanium tetrachloride (TiCl4) or thionyl chloride (SOCl2) :

- Example : Replacement of the quinoline ring with a -naphthyridine scaffold retains binding affinity (Ki = 23.5–30.9 nM) .

Stability and Intramolecular Interactions

The compound exhibits intramolecular hydrogen bonding between the 4-oxo group and the amide hydrogen, stabilizing a planar conformation critical for receptor binding . Computational modeling confirms hydrophobic interactions between the tert-butyl group and receptor cavities .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline derivatives exhibit antimicrobial properties. A study demonstrated that modifications in the quinoline structure can enhance activity against various bacterial strains. The compound serves as a scaffold for developing new antibiotics.

2. Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that certain derivatives of tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways related to cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a derivative that effectively inhibited tumor growth in mouse models of breast cancer, showcasing its potential as an anticancer agent .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in OLED technology. Its ability to form stable films contributes to the efficiency and longevity of OLED devices.

2. Photovoltaic Cells

Research has explored the incorporation of tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline into organic photovoltaic cells. Its role as a hole transport material enhances the overall efficiency of solar energy conversion.

Synthetic Applications

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline is used as an intermediate in the synthesis of various biologically active compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities | Effective against bacterial strains; induces apoptosis in cancer cells |

| Material Science | Used in OLEDs and photovoltaic cells | Enhances efficiency and stability of devices |

| Synthetic Chemistry | Intermediate for biologically active compounds | Versatile building block for further modifications |

Mécanisme D'action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

Isoquinoline: A structural isomer of quinoline with distinct biological activities.

4-Hydroxyquinoline: A derivative with notable antimicrobial properties.

Uniqueness

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate stands out due to its tert-butyl ester group, which can influence its solubility, stability, and reactivity. This unique feature makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Activité Biologique

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound within the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 179898-81-8

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. These interactions can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 μg/mL |

| Staphylococcus aureus | 6.25 μg/mL |

| Klebsiella pneumoniae | 0.391 μg/mL |

These findings highlight the compound's potential as a lead structure for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action :

The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. For instance, it may interfere with DNA replication processes or inhibit key signaling pathways that promote tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had a lower MIC compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent . -

Anticancer Screening :

Another research project focused on screening quinoline derivatives for anticancer activity. The study found that this compound significantly reduced the viability of cancer cell lines in vitro, prompting further investigation into its mechanism of action .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : It can potentially disrupt microbial cell membranes, leading to cell death.

Ongoing research aims to elucidate these mechanisms further and identify specific molecular targets within biological systems .

Propriétés

IUPAC Name |

tert-butyl 3,3-dimethyl-4-oxo-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-16(4,5)13(18)11-8-6-7-9-12(11)17/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIMEGQRBNTSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.